4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride is a chemical compound with the molecular formula and a molecular weight of 233.69 g/mol. It is characterized by the presence of two methoxy groups on a phenolic ring, along with an aminoethyl side chain, which contributes to its unique properties and potential biological activities. The compound is often encountered in the context of pharmaceutical research and organic synthesis.
These reactions can be facilitated under specific conditions, such as using appropriate solvents and catalysts .
4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride exhibits various biological activities, primarily due to its structural features:
The synthesis of 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride typically involves several steps:
Specific reaction conditions include the use of solvents like acetonitrile and temperatures around 100°C .
4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride has several applications:
Interaction studies involving 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride focus on its pharmacokinetics and pharmacodynamics:
Several compounds share structural similarities with 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride. These include:
Compound Name | CAS Number | Similarity Index |
---|---|---|
4-(Aminomethyl)-2-methoxyphenol hydrochloride | 7149-10-2 | 0.90 |
2,6-Dimethoxyphenol | 91-15-8 | 0.86 |
Vanillylamine hydrochloride | 60-07-7 | 0.86 |
4-(Aminomethyl)-2,6-dimethoxyphenol | 3026712-26-2 | 0.90 |
Uniqueness:
The unique combination of the aminoethyl side chain and methoxy groups distinguishes this compound from others in terms of potential biological activity and applications in medicinal chemistry. Its specific interactions within biological systems may lead to novel therapeutic avenues not explored by similar compounds .